molecular formula C20H14ClN5O B2526437 3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-14-7

3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2526437
CAS No.: 902285-14-7
M. Wt: 375.82
InChI Key: JAYDKZKZAVUQLO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional functional groups such as a chlorophenyl and a furan-2-ylmethyl group. This structural complexity makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Coupling Reactions: The chlorophenyl and furan-2-ylmethyl groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: This compound is unique due to its specific combination of functional groups and structural features.

    Other Triazoloquinazolines: Compounds with similar triazole and quinazoline cores but different substituents.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(furan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O/c21-14-9-7-13(8-10-14)18-20-23-19(22-12-15-4-3-11-27-15)16-5-1-2-6-17(16)26(20)25-24-18/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYDKZKZAVUQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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